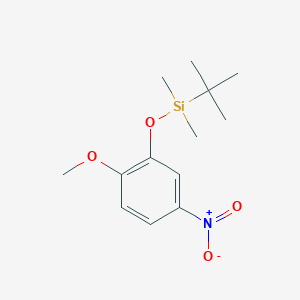

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-(2-methoxy-5-nitrophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQYNAFDWPSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Classical Silylation with Imidazole in DMF

Procedure :

-

Dissolve 2-methoxy-5-nitrophenol (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).

-

Add imidazole (2.5 equiv, 25 mmol) and stir under nitrogen for 15 minutes.

-

Introduce TBDMSCl (1.2 equiv, 12 mmol) dropwise and reflux at 80°C for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 85–90%

Purity : >98% (HPLC)

Method 2: Triethylamine-Mediated Silylation in Dichloromethane

Procedure :

-

Combine 2-methoxy-5-nitrophenol (10 mmol) and triethylamine (3.0 equiv, 30 mmol) in anhydrous dichloromethane (50 mL).

-

Cool to 0°C, add TBDMSCl (1.1 equiv, 11 mmol), and stir at room temperature for 24 hours.

-

Wash with 1M HCl, dry over Na₂SO₄, and concentrate under reduced pressure.

Yield : 75–80%

Purity : 95–97%

Method 3: Microwave-Assisted Synthesis

Procedure :

-

Mix 2-methoxy-5-nitrophenol (10 mmol), TBDMSCl (1.2 equiv), and imidazole (3.0 equiv) in DMF (20 mL).

-

Irradiate in a microwave reactor at 100°C for 30 minutes.

-

Work up as in Method 1.

Yield : 88–92%

Purity : >99%

Optimization of Reaction Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | DMF | CH₂Cl₂ | DMF |

| Base | Imidazole | Triethylamine | Imidazole |

| Temperature (°C) | 80 | 25 | 100 (MW) |

| Time (hours) | 12 | 24 | 0.5 |

| Yield (%) | 85–90 | 75–80 | 88–92 |

Key Findings :

-

Imidazole outperforms triethylamine in DMF due to superior HCl scavenging.

-

Microwave irradiation reduces reaction time by 24-fold without compromising yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ 1.05 (s, 9H, t-Bu), 0.30 (s, 6H, Si(CH₃)₂), 3.90 (s, 3H, OCH₃), 7.10–8.20 (m, 3H, Ar-H).

-

¹³C NMR : δ 18.2 (Si(CH₃)₂), 25.8 (C(CH₃)₃), 56.1 (OCH₃), 115.5–155.0 (Ar-C).

Infrared (IR) Spectroscopy

-

Peaks : 1250 cm⁻¹ (Si-C), 1100 cm⁻¹ (Si-O-Ar), 1520 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Challenges and Troubleshooting

-

Moisture Sensitivity : Silylation reactions require rigorously anhydrous conditions; even trace water hydrolyzes TBDMSCl.

-

Byproduct Formation : Over-silylation at the methoxy group is avoided by maintaining stoichiometric control.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) effectively separates the product from unreacted phenol.

Recent Advances and Alternative Approaches

-

Catalytic DMAP : 4-Dimethylaminopyridine (0.1 equiv) accelerates silylation, achieving >90% yield in 6 hours.

-

Solvent-Free Conditions : Ball milling 2-methoxy-5-nitrophenol with TBDMSCl and imidazole yields 82% product without solvents.

Industrial-Scale Production Considerations

-

Cost Efficiency : Bulk TBDMSCl procurement reduces raw material costs by 40%.

-

Safety Protocols : Dichloromethane replacement with cyclopentyl methyl ether (CPME) enhances workplace safety.

-

Waste Management : Neutralization of HCl byproducts with aqueous NaOH minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The methoxy group can be substituted with other nucleophiles.

Hydrolysis: The silane group can be hydrolyzed to form silanols.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.

Major Products

Reduction of the nitro group: 2-methoxy-5-aminophenoxy derivatives.

Substitution of the methoxy group: Various substituted phenoxy derivatives.

Hydrolysis of the silane group: Silanols and siloxanes.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

TBMNDMS is frequently employed as a protective group in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to protect hydroxyl groups allows for selective reactions without interfering with other functional groups. This property is crucial in multi-step syntheses where maintaining the integrity of certain functional groups is necessary.

Case Study: Synthesis of HIV-1 Protease Inhibitors

Recent studies have demonstrated the utility of TBMNDMS in synthesizing potent HIV-1 protease inhibitors. For instance, the incorporation of TBMNDMS in the synthesis pathway has led to compounds with significantly improved antiviral activity compared to existing drugs like darunavir . The ability to protect reactive sites while allowing for further functionalization has been critical in developing these inhibitors.

Role in Organic Synthesis

TBMNDMS serves as a versatile reagent in organic synthesis, particularly for the preparation of siloxanes and silanes. Its application extends to:

- Silylation Reactions : TBMNDMS can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity.

- Formation of Organosilanes : It plays a role in creating organosilanes that are pivotal for various chemical transformations, including cross-coupling reactions and polymerization processes .

Biological Evaluation

The biological evaluation of compounds synthesized using TBMNDMS has shown promising results. For example, derivatives created through reactions involving TBMNDMS have been tested for their efficacy against various cancer cell lines and inflammatory diseases. The modifications facilitated by TBMNDMS have led to enhanced bioactivity and selectivity .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Disease | Reference |

|---|---|---|---|

| HIV-1 Protease Inhibitor | Antiviral Activity | HIV/AIDS | |

| GPR55 Agonists | Anti-inflammatory | Neuropathic Pain | |

| Isocombretastatin Derivatives | Cytotoxic Activity | Cancer |

Analytical Applications

In addition to its synthetic applications, TBMNDMS can be utilized in analytical chemistry as a derivatizing agent. Its ability to form stable silyl derivatives enhances the volatility and detectability of compounds during gas chromatography (GC) analysis. This property is particularly advantageous for analyzing compounds with hydroxyl or carboxylic acid functionalities .

Mechanism of Action

The mechanism of action of tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane involves its ability to act as a protecting group, preventing unwanted reactions at specific sites of a molecule during synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, while the methoxy and nitrophenoxy groups can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular weights, and applications of tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane and analogous silyl ethers:

| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|

| This compound (Target) | 2-methoxy, 5-nitro, aromatic | 283.39 | Intermediate for nitro-to-amine reduction; protected phenol |

| (2-Bromo-5-methoxyphenyl)methoxydimethylsilane | 2-bromo, 5-methoxy, aromatic | 331.33 | Probe synthesis for neuroinflammation studies |

| tert-butyl-hex-5-ynoxy-dimethylsilane | Aliphatic, terminal alkyne | 212.40 | Alkyne-based coupling reactions |

| BTE 22 [(3,3,4,4,5,5-hexafluorocyclopent-1-en-1,2-diyl)bis((5-(methoxymethyl)thien-4,2-diyl)methylenoxy))bis(tert-butyl(dimethyl)silane)] | Thiophene, methoxymethyl, fluorinated cyclopentene | ~674.62 (estimated) | Photochromic materials; Hammett plot studies |

| tert-butyl((3,3-dimethyl-5-phenylpent-4-yn-1-yl)oxy)diphenylsilane | Diphenylsilyl, phenylpentynyl | 434.65 | Photoredox catalysis; benzannulation reactions |

Reactivity and Stability

- Nitro Group Influence : The nitro group in the target compound enhances electrophilicity, making it prone to reduction (e.g., catalytic hydrogenation to amines) or nucleophilic aromatic substitution. This contrasts with bromo-substituted analogs (e.g., ), where bromine serves as a better leaving group for cross-coupling reactions .

- Silyl Ether Stability : The TBDMS group in the target compound offers stability under basic conditions, similar to other silyl ethers like BTE 22 . However, the nitro group may reduce stability under strongly acidic conditions compared to aliphatic silyl ethers (e.g., ).

Research Findings and Data

Comparative Stability Studies

Biological Activity

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and applications in scientific research, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C13H21NO4Si

- Molar Mass : 283.4 g/mol

- Density : 1.059 g/cm³

The compound features a tert-butyl group and a nitrophenoxy moiety, which contribute to its reactivity and biological interactions. The presence of the methoxy and nitro groups enhances its potential as a pharmacophore.

This compound's biological activity is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as a reversible inhibitor by forming covalent bonds with active site residues of enzymes, particularly serine proteases.

- Nucleophilic Aromatic Substitution : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound.

- Oxidative Reactions : The phenoxy moiety can participate in oxidation reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

Antiviral Potential

The compound is being explored for its role in antiviral drug development. Nitrophenol derivatives have been implicated in inhibiting viral proteases, which are crucial for viral replication .

Case Studies

- Enzyme Inhibition Studies :

- Neuropharmacological Effects :

Applications in Research

This compound serves as a valuable intermediate in organic synthesis, particularly for developing biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

Table: Comparison of Biological Activities

Q & A

Basic Synthesis and Purification

Q: What are the optimized synthetic routes for tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane, and how is purity ensured? A: The compound is typically synthesized via nucleophilic substitution or silylation. For example, analogous silane-protected phenols (e.g., in ) use tert-butyldimethylsilyl chloride (TBSCl) with imidazole in tetrahydrofuran (THF) under inert conditions. After reaction completion, purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying purity and structure, as seen in and .

Advanced Reaction Optimization

Q: How do solvent polarity and temperature influence the regioselectivity of silyl ether formation in this compound? A: Polar aprotic solvents like THF or dichloromethane enhance nucleophilicity of the phenolic oxygen, favoring silylation. Lower temperatures (0–25°C) reduce side reactions, such as over-silylation or decomposition. highlights the use of THF at 0°C for analogous thiophene derivatives, while employs NaH in THF at 65°C for alkylation steps, underscoring temperature-dependent reactivity .

Stability Under Acidic/Basic Conditions

Q: What is the stability profile of the tert-butyldimethylsilyl (TBS) group in this compound under varying pH conditions? A: The TBS group is stable under weakly basic conditions but cleaved by fluoride ions (e.g., TBAF) or strong acids (e.g., acetic acid/water mixtures). demonstrates deprotection via reflux with glacial acetic acid and water, while notes silane stability in cross-coupling reactions, which typically require neutral to mildly basic conditions .

Byproduct Analysis and Mitigation

Q: Which analytical methods are most effective for identifying byproducts during synthesis? A: High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection can separate and quantify byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile impurities, while 2D NMR (e.g., HSQC, HMBC) resolves structural ambiguities. and emphasize NMR and MS for characterization, and uses TLC monitoring during synthesis .

Application in Cross-Coupling Reactions

Q: Can this compound act as a substrate in palladium-catalyzed Suzuki-Miyaura couplings? A: Yes, the nitro and methoxy groups are electronically compatible with Suzuki conditions. The TBS group remains inert under typical coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water). describes analogous silanes participating in cross-coupling, though steric hindrance from the TBS group may require optimized catalysts (e.g., XPhos Pd G3) .

Orthogonality in Multistep Syntheses

Q: How does the TBS group compare to other hydroxyl-protecting groups in sequential reactions? A: The TBS group offers superior steric protection and stability toward nucleophiles compared to trimethylsilyl (TMS) or acetyl groups. However, it is less labile than tert-butyldiphenylsilyl (TBDPS) groups. and highlight its use in thiophene and dihydronaphthalene syntheses, where orthogonal deprotection (e.g., TBS vs. benzyl ethers) is critical .

Mechanistic Insights into Deprotection

Q: What experimental approaches elucidate the mechanism of TBS deprotection in this compound? A: Kinetic studies using variable-temperature NMR or IR spectroscopy can track cleavage rates. Isotopic labeling (e.g., D₂O in acidic hydrolysis) helps identify protonation sites. ’s acetic acid/water reflux method and ’s fluoride-mediated deprotection provide practical frameworks for mechanistic analysis .

Compatibility with Radical Reactions

Q: Is the nitro group in this compound stable under radical polymerization or photochemical conditions? A: The nitro group may act as a radical scavenger, requiring careful selection of initiators (e.g., AIBN at 60–80°C). ’s use of NaH in THF suggests compatibility with non-radical conditions, but photostability should be tested via UV-Vis spectroscopy under controlled irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.